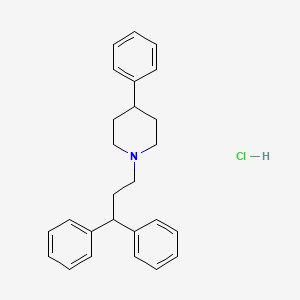
Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride is a chemical compound with the molecular formula C26H29NHCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of phenyl groups attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride typically involves the reaction of piperidine with 3,3-diphenylpropyl chloride and phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to remove impurities.
化学反応の分析
Types of Reactions
Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(3,3-Diphenylpropyl)piperidine maleate
- 1-(1-Methyl-3,3-diphenylpropyl)piperidine hydrochloride
Uniqueness
Piperidine, 1-(3,3-diphenylpropyl)-4-phenyl-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
37088-47-4 |
|---|---|
分子式 |
C26H30ClN |
分子量 |
392.0 g/mol |
IUPAC名 |
1-(3,3-diphenylpropyl)-4-phenylpiperidine;hydrochloride |
InChI |
InChI=1S/C26H29N.ClH/c1-4-10-22(11-5-1)23-16-19-27(20-17-23)21-18-26(24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-15,23,26H,16-21H2;1H |
InChIキー |
MYHJAOAGQRQNCZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


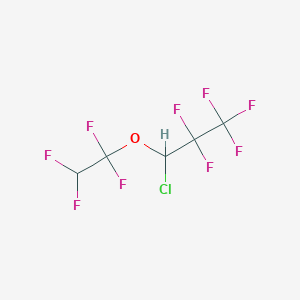



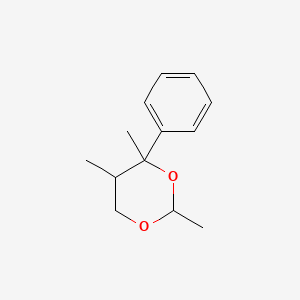
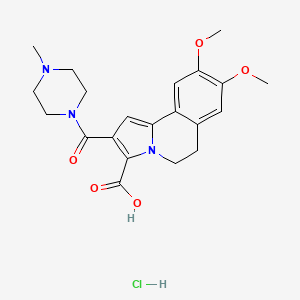
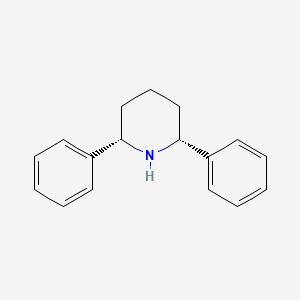
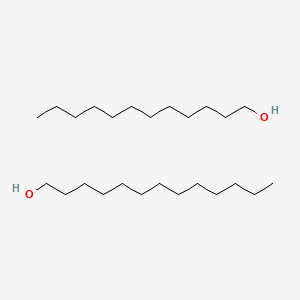
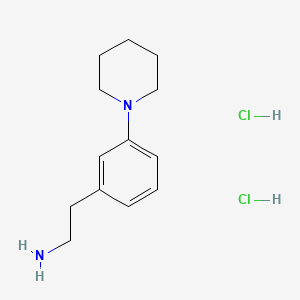
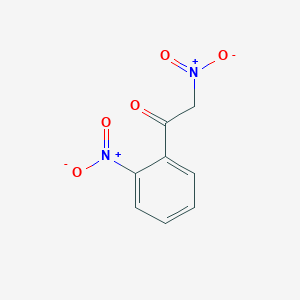
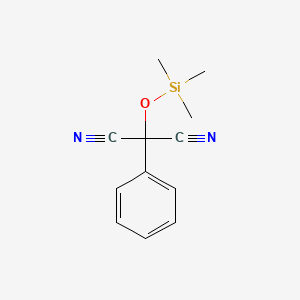
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

